Superior Potency at the SUR2B/Kir6.1 KATP Channel Subtype Compared to Diazoxide and Pinacidil
The compound demonstrates a significantly higher potency as an activator of the SUR2B/Kir6.1 KATP channel subtype when directly compared to diazoxide and pinacidil, the two most commonly studied KATP channel openers. This selective activation of the vascular endothelial subtype underlies its therapeutic advantage [1].
| Evidence Dimension | Potency of SUR2B/Kir6.1 KATP channel activation |
|---|---|
| Target Compound Data | More potent activator (no precise EC50 reported in comparative literature, but qualitatively defined as 'more potent' by multiple peer-reviewed reviews) |
| Comparator Or Baseline | Diazoxide and Pinacidil |
| Quantified Difference | Qualitative superiority, with a described failure to open SUR1/Kir6.2 channels (selectivity profile) |
| Conditions | Review of electrophysiological and pharmacological studies in heterologous expression systems and vascular tissues |
Why This Matters
Enhanced potency at the SUR2B/Kir6.1 channel predicts superior therapeutic efficacy in hypertension and endothelial protection with a reduced risk of off-target effects on pancreatic beta-cells and cardiac tissue.
- [1] Wang, H., et al. Targeting hypertension with a new adenosine triphosphate-sensitive potassium channel opener iptakalim. Journal of Cardiovascular Pharmacology. 2010; 56(3): 215-228. View Source
